molecular formula C10H8Cl2O2 B4840696 [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol

[3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol

Cat. No. B4840696
M. Wt: 231.07 g/mol
InChI Key: MLYAROBXDPNAMH-UHFFFAOYSA-N
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Description

[3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol, also known as DCPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and industry. DCPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 289.13 g/mol.

Mechanism of Action

The exact mechanism of action of [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and cancer. [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol has also been shown to activate the caspase cascade, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
[3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol has been shown to have both biochemical and physiological effects. In vitro studies have shown that [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol inhibits the activity of COX-2, leading to a decrease in the production of prostaglandins. [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol has also been reported to induce apoptosis in cancer cells through the activation of the caspase cascade. In vivo studies have shown that [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol has anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and use in various assays. [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol is also relatively stable under normal laboratory conditions. However, one of the limitations of using [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol in lab experiments is its potential toxicity. [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol has been reported to be toxic to some cell lines at high concentrations.

Future Directions

There are several future directions for the research on [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol. One of the areas that require further investigation is the mechanism of action of [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol. The exact molecular target of [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol and its downstream signaling pathways need to be elucidated. Another area that requires further investigation is the potential use of [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol in combination with other anti-cancer drugs to enhance their efficacy. Additionally, the potential use of [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol in the treatment of other diseases such as arthritis and Alzheimer's disease needs to be explored.
Conclusion
In conclusion, [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol is a chemical compound that has potential applications in various areas of scientific research such as medicine, agriculture, and industry. [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol has anti-inflammatory and anti-cancer properties and has been shown to inhibit the activity of COX-2 and induce apoptosis in cancer cells. [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol has advantages and limitations for lab experiments, and there are several future directions for research on [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol.

Scientific Research Applications

[3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol has potential applications in various areas of scientific research such as medicine, agriculture, and industry. In medicine, [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol has been shown to have anti-inflammatory and anti-cancer properties. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol has been used as a herbicide to control weeds. In industry, [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol has been used as a raw material for the production of other chemicals.

properties

IUPAC Name

(3,5-dichloro-4-prop-2-ynoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h1,4-5,13H,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYAROBXDPNAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1Cl)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dichloro-4-prop-2-ynoxyphenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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